6-Hydroxy-3,3,5,5-tetramethyl-6-phenylpiperidin-2-one
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Overview
Description
6-Hydroxy-3,3,5,5-tetramethyl-6-phenylpiperidin-2-one is a chemical compound with the molecular formula C15H21NO2 It is a piperidinone derivative characterized by the presence of hydroxy, phenyl, and tetramethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-3,3,5,5-tetramethyl-6-phenylpiperidin-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a substituted amine, in the presence of a cyclizing agent. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-3,3,5,5-tetramethyl-6-phenylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like hydroxylamine or hydrazine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
6-Hydroxy-3,3,5,5-tetramethyl-6-phenylpiperidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Hydroxy-3,3,5,5-tetramethyl-6-phenylpiperidin-2-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-Hydroxy-3,3,5,5-tetramethylpiperidin-2-one
- 6-Phenyl-3,3,5,5-tetramethylpiperidin-2-one
Uniqueness
6-Hydroxy-3,3,5,5-tetramethyl-6-phenylpiperidin-2-one is unique due to the presence of both hydroxy and phenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
97118-96-2 |
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Molecular Formula |
C15H21NO2 |
Molecular Weight |
247.33 g/mol |
IUPAC Name |
6-hydroxy-3,3,5,5-tetramethyl-6-phenylpiperidin-2-one |
InChI |
InChI=1S/C15H21NO2/c1-13(2)10-14(3,4)15(18,16-12(13)17)11-8-6-5-7-9-11/h5-9,18H,10H2,1-4H3,(H,16,17) |
InChI Key |
SIJYCQYNAOZQTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(NC1=O)(C2=CC=CC=C2)O)(C)C)C |
Origin of Product |
United States |
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